molecular formula C8H13N3O2 B14352882 5-Methoxy-4-(methoxymethyl)-6-methylpyrimidin-2-amine CAS No. 91044-63-2

5-Methoxy-4-(methoxymethyl)-6-methylpyrimidin-2-amine

Cat. No.: B14352882
CAS No.: 91044-63-2
M. Wt: 183.21 g/mol
InChI Key: NWJJCMMXIMCVIC-UHFFFAOYSA-N
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Description

5-Methoxy-4-(methoxymethyl)-6-methylpyrimidin-2-amine: is a pyrimidine derivative with the molecular formula C8H13N3O2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-(methoxymethyl)-6-methylpyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dihydroxy-5-methoxypyrimidine.

    Methoxymethylation: The hydroxyl groups are protected by methoxymethylation using methoxymethyl chloride in the presence of a base like sodium hydride.

    Methylation: The methylation of the pyrimidine ring is achieved using methyl iodide and a strong base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, amines, thiols.

Major Products:

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Reduced pyrimidine derivatives.

    Substitution Products: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.

    DNA Interactions: Investigated for its ability to interact with DNA and RNA, potentially affecting gene expression.

Medicine:

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential antiviral and anticancer properties.

Industry:

    Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-(methoxymethyl)-6-methylpyrimidin-2-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also intercalate into DNA, disrupting the normal function of the genetic material. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

    5-Methoxy-4-methylpyrimidine: Similar structure but lacks the methoxymethyl group.

    6-Methyl-2-aminopyrimidine: Similar structure but lacks the methoxy and methoxymethyl groups.

    4,6-Dimethoxypyrimidine: Similar structure but lacks the methyl and amine groups.

Uniqueness: 5-Methoxy-4-(methoxymethyl)-6-methylpyrimidin-2-amine is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

91044-63-2

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

5-methoxy-4-(methoxymethyl)-6-methylpyrimidin-2-amine

InChI

InChI=1S/C8H13N3O2/c1-5-7(13-3)6(4-12-2)11-8(9)10-5/h4H2,1-3H3,(H2,9,10,11)

InChI Key

NWJJCMMXIMCVIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)COC)OC

Origin of Product

United States

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